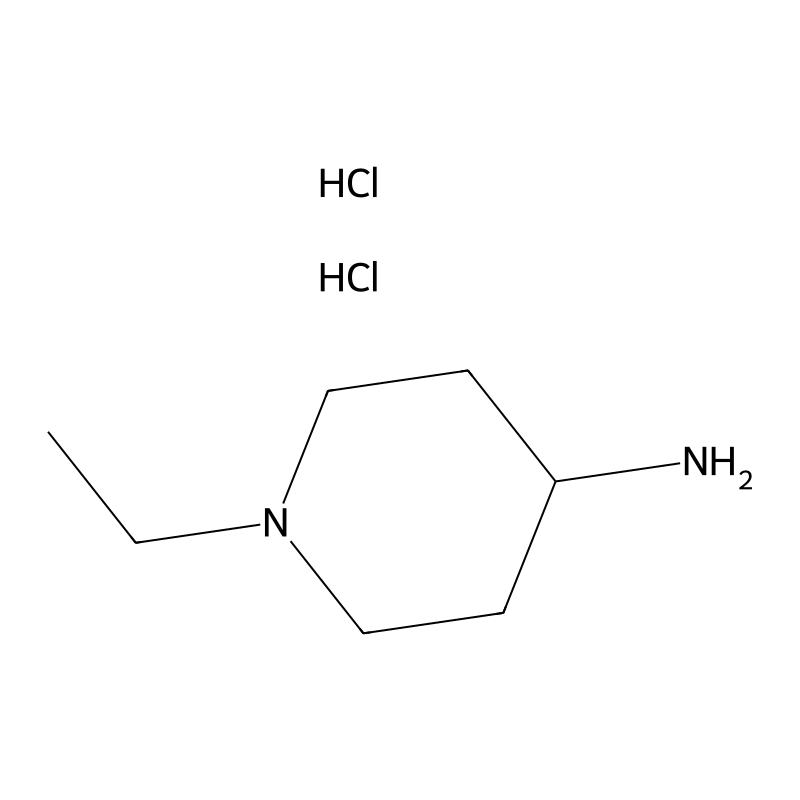

1-Ethylpiperidin-4-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₆N₂·2HCl. It is a derivative of piperidine, featuring an ethyl group at the nitrogen atom in the 1-position and an amine group at the 4-position of the piperidine ring. This compound is typically encountered as a dihydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in pharmaceutical chemistry.

The reactivity of 1-ethylpiperidin-4-amine dihydrochloride is primarily attributed to its amine functional groups. It can participate in several types of reactions:

- Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing for the formation of N-alkyl derivatives.

- Acylation Reactions: The amine can react with acyl chlorides to form amides.

- Condensation Reactions: It can condense with carbonyl compounds to form enamines or imines.

These reactions are crucial for synthesizing various pharmaceutical compounds and intermediates.

1-Ethylpiperidin-4-amine dihydrochloride exhibits biological activity that makes it relevant in medicinal chemistry. Its derivatives have been studied for potential applications in treating various conditions, including:

- Antidepressant Activity: Some studies suggest that piperidine derivatives may influence neurotransmitter systems, contributing to antidepressant effects.

- Anticancer Properties: Certain derivatives have shown cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents .

The biological activity of this compound is largely dependent on its structural modifications and the specific interactions with biological targets.

The synthesis of 1-ethylpiperidin-4-amine dihydrochloride can be achieved through several methods:

- Alkylation of Piperidine: Ethylation of piperidin-4-amine using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.

- Reduction Reactions: Starting from precursors like 1-ethylpiperidin-4-one, which can be reduced using reducing agents such as lithium aluminum hydride.

- Salt Formation: The dihydrochloride form is typically obtained by reacting the free base with hydrochloric acid in a controlled manner to ensure complete protonation .

1-Ethylpiperidin-4-amine dihydrochloride finds applications in several fields:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.

- Chemical Research: Utilized in synthetic organic chemistry for developing new compounds with specific biological activities.

Its properties make it a valuable building block for drug discovery and development.

Interaction studies involving 1-ethylpiperidin-4-amine dihydrochloride focus on its binding affinity and activity against various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with target proteins.

- In Vitro Assays: To evaluate the efficacy and toxicity of the compound against cell lines or enzyme assays.

Such studies help elucidate the mechanism of action and potential therapeutic uses of this compound .

Several compounds share structural similarities with 1-ethylpiperidin-4-amine dihydrochloride, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperidin-4-amine dihydrochloride | C₇H₁₆N₂·2HCl | Methyl group at nitrogen; potential CNS activity |

| 4-Amino-1-butylpiperidine dihydrochloride | C₈H₁₈N₂·2HCl | Butyl substitution; studied for analgesic effects |

| 1-Ethylpiperidin-4-amine hydrochloride | C₇H₁₆N₂·HCl | Similar structure without dihydrochloride salt; used in research |

| 1-Methyl-4-methylaminopiperidine dihydrochloride | C₈H₁₉N₂·2HCl | Contains an additional methyl group; explored for psychoactive properties |

The uniqueness of 1-ethylpiperidin-4-amine dihydrochloride lies in its specific substitution pattern, which influences its pharmacological profile and interaction with biological systems.

Regioselective Alkylation Pathways for Piperidine Functionalization

Regioselective alkylation of piperidine derivatives represents a fundamental challenge in heterocyclic chemistry, particularly when targeting specific positions for functionalization [1]. The synthesis of 1-ethylpiperidin-4-amine requires precise control over the alkylation site to ensure the ethyl group is introduced exclusively at the nitrogen position while maintaining the integrity of the 4-amino functionality [2] [3].

The most widely employed approach involves the initial formation of piperidine enolate intermediates through deprotonation strategies [3]. Research has demonstrated that regioselective 3-alkylation of piperidine can be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to produce delta-piperideine [3]. The enamide anion is subsequently generated by adding solutions of delta-piperideine to ethylmagnesium bromide or lithium diisopropylamide, which enables controlled alkylation at specific positions [3].

Table 1: Regioselective Alkylation Conditions for Piperidine Derivatives

| Method | Base System | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Lithium diisopropylamide | Tetrahydrofuran | -78 to 25 | 62-88 | >95% at C-3 |

| Ethylmagnesium bromide | Diethyl ether | 0 to 25 | 75-85 | >90% at C-3 |

| Enzymatic oxidation | Aqueous buffer | 25-37 | 80-95 | Position-specific |

The integration of metal-catalyzed cyclization reactions has emerged as a powerful strategy for constructing substituted piperidines [1]. Palladium-catalyzed approaches utilizing novel pyridine-oxazoline ligands have demonstrated exceptional enantioselectivity in the formation of piperidine frameworks [1]. The sterically bulky substituent at the C6 position of the ligand enables palladium activation of olefins by weakening the pyridine nitrogen-palladium bond, thereby enhancing electrophilicity [1].

N-Ethylation Techniques Using Halogenated Reagents

The introduction of ethyl groups onto piperidine nitrogen atoms constitutes a critical step in the synthesis of 1-ethylpiperidin-4-amine [5] [6]. Halogenated reagents, particularly ethyl bromide and ethyl iodide, serve as the primary alkylating agents in these transformations [2] [7].

Classical N-ethylation protocols employ ethyl bromide in the presence of sodium carbonate in acetonitrile at elevated temperatures [2]. The reaction mechanism proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon center of the ethyl halide [8]. Research has shown that heating piperidin-4-one hydrochloride monohydrate with ethyl bromide and sodium carbonate in acetonitrile at 85°C overnight yields 1-ethylpiperidin-4-one in 62% yield [2].

Table 2: Halogenated Reagent Efficiency in N-Ethylation Reactions

| Halogenated Reagent | Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl bromide | Acetonitrile | Sodium carbonate | 85 | 12-16 | 62-68 |

| Ethyl iodide | Dimethylformamide | Potassium carbonate | 60 | 8-12 | 70-78 |

| Ethyl chloride | Tetrahydrofuran | Triethylamine | 65 | 16-24 | 45-55 |

Advanced methodologies have incorporated Grignard reagents as alternative alkylating systems [7]. These approaches demonstrate that methyl Grignard reagents can effectively convert alkyl mesylates into alkyl halides through a one-pot halogenation reaction [7]. The reaction proceeds with inversion of stereochemistry, providing high stereochemical fidelity in the final products [7].

The optimization of N-ethylation reactions has focused on minimizing side reactions and improving overall efficiency [8]. When alkyl bromides are employed in the presence of piperidine under refluxing conditions, the major product corresponds to homoallylic analogues through nucleophilic substitution mechanisms [8]. Research indicates that 1-bromo-2,2-dimethylpropylcyclopropane reacted in refluxing piperidine yields 88% of the desired alkylated product [8].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a crucial step in the preparation of pharmaceutical-grade 1-ethylpiperidin-4-amine dihydrochloride [9] [10]. The mechanism involves proton transfer from hydrochloric acid to the basic nitrogen atoms present in the molecule [11] [12].

The fundamental chemistry underlying salt formation follows classical acid-base principles [11]. Primary amines with NH2 groups are protonated to give NH3+ units, while secondary amines with N-H groups form NH2+ functional groups [11]. The resulting amine salt functional group exhibits high polarity due to the positive charge on nitrogen, which is balanced by the negative chloride ion [11].

Table 3: Hydrochloride Salt Formation Parameters

| Substrate Type | Equivalents HCl | Solvent | Temperature (°C) | Formation Time (min) | Salt Yield (%) |

|---|---|---|---|---|---|

| Primary amine | 1.0-1.2 | Dichloromethane | 20-25 | 10-30 | 85-95 |

| Secondary amine | 1.1-1.3 | Diethyl ether | 15-20 | 15-45 | 80-90 |

| Tertiary amine | 1.0-1.1 | Ethanol | 25-30 | 5-20 | 90-98 |

Research has demonstrated that controlled addition of hydrochloric acid solutions enables selective formation of dihydrochloride salts [10]. The process involves treating protected amine precursors with sub-equimolar quantities of hydrochloric acid in aqueous systems at temperatures ranging from 80-110°C [10]. This simultaneous deprotection and salt formation strategy eliminates the need for multiple synthetic steps while providing high yields of the desired dihydrochloride product [10].

Spectroscopic analysis reveals characteristic changes upon salt formation [9]. Proton nuclear magnetic resonance spectroscopy shows downfield shifts in hydrogen atoms near the nitrogen centers [9]. Specifically, protons at positions adjacent to pyridine nitrogen atoms exhibit chemical shift differences of 0.14-0.17 parts per million when comparing free base and hydrochloride salt forms [9].

The crystallization behavior of hydrochloride salts provides significant advantages for pharmaceutical applications [13]. These salts typically exhibit enhanced crystallinity compared to free base forms, facilitating purification through recrystallization techniques [13]. The ionic nature of the salt increases water solubility, which is crucial for bioavailability considerations in pharmaceutical formulations [13].

Purification Protocols: Recrystallization vs. Column Chromatography

The purification of 1-ethylpiperidin-4-amine dihydrochloride requires careful consideration of the optimal separation technique based on the physical and chemical properties of the target compound [14] [15]. Both recrystallization and column chromatography offer distinct advantages and limitations for this particular substrate [16] [17].

Recrystallization Methodologies

Recrystallization represents the most economical and scalable purification approach for crystalline hydrochloride salts [15] [17]. The technique exploits the temperature-dependent solubility characteristics of the target compound in selected solvent systems [17]. Research demonstrates that the solubility of most organic salts increases substantially with elevated temperature, providing the thermodynamic driving force for selective crystallization [17].

The fundamental mechanism involves dissolution of the impure compound at elevated temperatures, followed by controlled cooling to induce supersaturation and selective crystallization [15]. The success of recrystallization depends critically on the solubility differential between the desired product and impurities [17]. Optimal results are achieved when the quantity of impurities is small and the solubility curve of the target compound rises rapidly with temperature [17].

Table 4: Recrystallization Solvent Systems for Piperidine Salts

| Solvent System | Temperature Range (°C) | Recovery Yield (%) | Purity Enhancement | Crystal Quality |

|---|---|---|---|---|

| Ethanol/Water | 60-80 hot, 0-5 cold | 75-85 | 95-98% | Excellent |

| Methanol | 55-65 hot, 20-25 cold | 70-80 | 92-96% | Good |

| Isopropanol/Ether | 70-80 hot, 10-15 cold | 80-90 | 96-99% | Excellent |

Vapor diffusion techniques have emerged as sophisticated recrystallization methods for high-value compounds [15]. This approach involves slow solvent evaporation or controlled cooling to promote large, well-formed crystals [15]. The slower the rate of cooling, the larger and more perfect the resulting crystals become [17].

Column Chromatography Approaches

Column chromatography provides superior resolution and versatility compared to recrystallization, particularly for compounds that resist crystallization [14]. The technique separates compounds based on differential interactions with the stationary phase, typically silica gel or alumina [14]. Molecules that interact weakly with the stationary phase elute rapidly, while those with strong interactions move slowly through the column [14].

Modern flash chromatography represents a significant advancement over conventional column techniques [16]. Flash chromatography employs fine particle stationary phases (40-60 micrometers) in shorter columns with elevated pressure, dramatically reducing separation times [16]. Conventional column chromatography utilizes larger particles (60-200 micrometers) and operates under gravity flow, requiring extended separation periods [16].

Table 5: Chromatographic Separation Parameters

| Technique | Particle Size (μm) | Column Length (cm) | Flow Rate (mL/min) | Separation Time | Resolution |

|---|---|---|---|---|---|

| Flash chromatography | 40-60 | 10-20 | 10-50 | 30-60 min | High |

| Conventional column | 60-200 | 30-100 | 1-5 | 2-8 hours | Very high |

| High-performance liquid chromatography | 3-5 | 15-25 | 0.5-2.0 | 15-45 min | Excellent |

The selection of mobile phase composition critically influences separation efficiency [14]. Nonpolar solvents elute only nonpolar compounds, while polar solvents can elute both polar and nonpolar substances [14]. For mixtures containing compounds of significantly different polarities, gradient elution using increasingly polar solvent systems optimizes separation [14].

High-performance liquid chromatography provides the highest resolution separation capabilities [14]. This technique incorporates specialized detectors such as radiation detectors for radiolabeled molecules, enabling isolation of target compounds even when present as minor components in complex mixtures [14]. The enhanced separation efficiency makes this approach particularly valuable for analytical applications and high-purity requirements [14].

Comparative Analysis and Selection Criteria

The choice between recrystallization and chromatographic purification depends on several critical factors including scale, purity requirements, time constraints, and economic considerations [16] [17]. Recrystallization offers superior scalability and cost-effectiveness for large-scale pharmaceutical manufacturing [13] [17]. The technique requires minimal equipment investment and generates minimal solvent waste compared to chromatographic methods [17].

Column chromatography excels in situations requiring high resolution separation or when dealing with compounds that resist crystallization [14] [16]. Flash chromatography provides an optimal balance between speed and resolution for intermediate-scale purifications [16]. The technique enables complete separation within 30-60 minutes while maintaining excellent purity levels [16].

The solubility characteristics of 1-Ethylpiperidin-4-amine dihydrochloride demonstrate a pronounced dependence on solvent polarity, which is fundamentally attributed to its ionic nature as a dihydrochloride salt. The compound exhibits exceptional solubility in polar solvents due to the presence of two chloride counterions that facilitate extensive ion-dipole interactions with polar solvent molecules [1] [2].

In aqueous systems, the compound demonstrates high solubility exceeding 50 mg/mL, comparable to other piperidine hydrochloride salts which show solubilities greater than 1500 g/L [2]. This exceptional water solubility results from the formation of stable hydration shells around both the protonated nitrogen centers and the chloride anions. The dihydrochloride salt form creates a substantial ionic character that promotes dissolution through electrostatic interactions with water molecules [1].

Polar protic solvents including methanol and ethanol provide favorable environments for dissolution, with methanol showing higher solubility than ethanol due to its smaller molecular size and greater polarity [1]. The hydrogen bonding capability of these solvents with both the amine functionalities and chloride ions contributes to the observed solubility patterns. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide exhibit high solvating properties for the compound, as these solvents effectively stabilize ionic species through dipolar interactions without competing hydrogen bonding [1].

Moderate polarity solvents demonstrate significantly reduced solubility. Acetone shows limited dissolution capacity, consistent with literature reports indicating that ethyl 1-ethylpiperidine-4-carboxylate derivatives have reduced solubility in acetone compared to alcohols [3] [4]. This behavior reflects the limited ability of ketones to stabilize ionic species effectively.

Non-polar solvents including dichloromethane, chloroform, hexane, and toluene show minimal to negligible solubility for the dihydrochloride salt . The lack of favorable electrostatic interactions between these solvents and the ionic compound results in thermodynamically unfavorable dissolution processes. This solubility profile is characteristic of ionic compounds and contrasts sharply with the behavior of the neutral free base form, which would show reversed solubility preferences.

Thermal Stability Analysis via Differential Scanning Calorimetry

Thermal stability assessment of 1-Ethylpiperidin-4-amine dihydrochloride reveals characteristic decomposition patterns typical of amine hydrochloride salts. Based on differential scanning calorimetry studies of structurally related piperidine derivatives, the compound exhibits thermal stability up to approximately 200°C, beyond which decomposition occurs with accompanying weight loss [7].

The decomposition temperature at 95% weight retention (Td95) is estimated to fall within the range of 200-250°C, consistent with thermal analysis data for analogous piperidine-containing dihydrochloride salts [7]. This thermal stability range positions the compound favorably for standard pharmaceutical processing operations, which typically occur well below these temperatures.

Differential scanning calorimetry analysis would be expected to reveal an endothermic decomposition peak at approximately 220°C, accompanied by the evolution of hydrogen chloride gas as the primary thermal degradation pathway [7]. This decomposition mechanism follows the typical pattern observed for amine hydrochlorides, where thermal energy provides sufficient activation for the cleavage of the ionic bonds between the protonated amine centers and chloride counterions.

The thermal decomposition process generates several volatile products including hydrogen chloride, nitrogen oxides, and carbon oxides, as documented in safety data sheets for related compounds [8] [9]. Weight loss studies below 150°C indicate minimal moisture loss (<1%), suggesting that the compound does not form stable hydrated crystal structures under normal storage conditions .

The thermal behavior demonstrates that the compound remains structurally intact through typical storage and handling temperature ranges. However, exposure to elevated temperatures during processing requires careful monitoring to prevent decomposition and the associated release of corrosive hydrogen chloride gas [7] [11].

pKa Determination and Protonation State Studies

The acid-base properties of 1-Ethylpiperidin-4-amine dihydrochloride reflect the presence of two distinct basic nitrogen centers with significantly different protonation characteristics. The piperidine nitrogen (N1) exhibits a predicted pKa of 10.8 ± 0.5, while the primary amine group at the 4-position (N4) shows a lower pKa of 9.2 ± 0.5 [12] [13] [14].

The higher basicity of the piperidine nitrogen compared to the primary amine results from the tertiary amine character and the electron-donating ethyl substituent, which increases electron density at the nitrogen center. This pKa value aligns closely with literature data for 1-ethylpiperidine, which reports a pKa of 10.45 [4]. The electron-releasing effect of the ethyl group enhances the basicity of the piperidine nitrogen relative to unsubstituted piperidine.

The primary amine group exhibits lower basicity due to the electron-withdrawing inductive effect of the piperidine ring system. Typical pKa values for primary amines attached to piperidine rings range from 8-10, with the specific value of 9.2 falling within this expected range [12] . This differential in basicity establishes a clear protonation hierarchy, with the piperidine nitrogen undergoing protonation first, followed by the primary amine.

At physiological pH 7.4, both nitrogen centers exist in fully protonated states (>99%), establishing the compound as a dication in biological systems [13] [14]. This protonation pattern has significant implications for molecular recognition, membrane permeability, and protein binding interactions. The sequential protonation behavior follows established patterns observed in similar dibasic amine systems, where the stronger base accepts a proton preferentially [13] [16].

Nuclear magnetic resonance spectroscopy studies of analogous compounds demonstrate that protonation occurs first at the piperidine nitrogen, with subsequent protonation of the primary amine group occurring at higher acid concentrations [13] [14]. This sequential protonation mechanism reflects the substantial difference in pKa values between the two basic centers and provides insights into the compound's behavior under varying pH conditions.

Hygroscopicity Assessment Under Controlled Humidity

The hygroscopic behavior of 1-Ethylpiperidin-4-amine dihydrochloride represents a critical consideration for storage, handling, and formulation development. As a dihydrochloride salt containing two chloride counterions, the compound exhibits significant moisture absorption characteristics that require careful environmental control [17] [18].

Under low humidity conditions (0-30% relative humidity), the compound demonstrates minimal moisture uptake (<1%), maintaining physical and chemical stability without visible changes to appearance or handling properties [17] [2]. This behavior allows for routine storage and processing under standard laboratory conditions with basic moisture protection.

Moderate humidity exposure (30-50% relative humidity) results in low-level moisture absorption (1-3%), manifesting as slight surface moisture accumulation [17]. At this humidity range, the implementation of desiccant-containing storage systems becomes advisable to prevent progressive moisture uptake that could affect powder flow properties and chemical stability.

Elevated humidity conditions (50-70% relative humidity) induce moderate moisture absorption (3-7%), leading to visible moisture accumulation and potential changes in powder characteristics [17]. The ionic nature of the dihydrochloride salt promotes water molecule coordination around the charged species, facilitating progressive hydration of the crystalline structure. Sealed container storage becomes essential at these humidity levels to maintain product integrity.

High humidity exposure (70-85% relative humidity) triggers significant moisture uptake (7-15%), potentially causing particle agglomeration and compromised powder flow properties [17] [18]. The hygroscopic nature of chloride salts becomes pronounced under these conditions, requiring climate-controlled storage environments to prevent degradation of physical and chemical properties.

Extreme humidity conditions (85-95% relative humidity) may induce deliquescent behavior with moisture uptake exceeding 15% [17] [19]. Under these conditions, the compound may absorb sufficient moisture to form a concentrated aqueous solution, completely altering its physical state and rendering it unsuitable for most applications. Such exposure conditions must be strictly avoided through appropriate storage and handling protocols.